1-Methyl-2-(piperidin-1-ylmethyl)benzimidazole
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Overview
Description
1-Methyl-2-(1-piperidinylmethyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a piperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(piperidin-1-ylmethyl)benzimidazole typically involves the reaction of 1-methylbenzimidazole with piperidine in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common solvents used include ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(1-piperidinylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-Methyl-2-(1-piperidinylmethyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(piperidin-1-ylmethyl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, affecting signal transduction pathways.
Comparison with Similar Compounds
1-Methyl-2-(1-piperidinylmethyl)-1H-benzimidazole can be compared with other benzimidazole derivatives:
Similar Compounds: 1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl, 1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-6-yl.
Uniqueness: The presence of the piperidinylmethyl group at the 2-position of the benzimidazole ring imparts unique chemical and biological properties, distinguishing it from other benzimidazole derivatives.
This comprehensive overview highlights the significance of 1-Methyl-2-(piperidin-1-ylmethyl)benzimidazole in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-methyl-2-(piperidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C14H19N3/c1-16-13-8-4-3-7-12(13)15-14(16)11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3 |
InChI Key |
QPXWTVJICGZYSD-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1CN3CCCCC3 |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCCCC3 |
Origin of Product |
United States |
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